molecular formula C21H16F2N2O2 B3435221 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide

Cat. No.: B3435221
M. Wt: 366.4 g/mol
InChI Key: KPLUHSGUPRDRJH-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and benzamide groups

Preparation Methods

The synthesis of 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride.

    Amidation: The 3-fluorobenzoyl chloride is then reacted with 2-amino-4-methylphenol to form the intermediate 3-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide.

    Fluorination: The intermediate is further reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the second fluorine atom, resulting in the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways and the inhibition of target enzymes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide can be compared with other similar compounds, such as:

    3-fluoro-N-[3-(2,3,5,6-tetrafluoro-4-{3-[(3-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide: This compound has additional fluorine atoms, which may enhance its reactivity and binding properties.

    4-fluoro-N-[3-(2,3,5,6-tetrafluoro-4-{3-[(4-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide: The substitution pattern of fluorine atoms differs, affecting its chemical and biological properties.

    2-fluoro-N-[4-(3-{4-[(2-fluorobenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide: This compound has a different fluorine substitution pattern, leading to variations in its reactivity and applications.

Properties

IUPAC Name

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-4-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O2/c1-13-8-9-18(24-20(26)14-4-2-6-16(22)11-14)19(10-13)25-21(27)15-5-3-7-17(23)12-15/h2-12H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLUHSGUPRDRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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